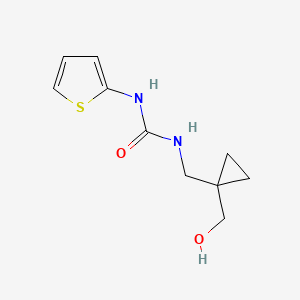

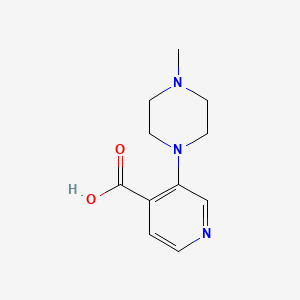

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid (2M3MBP) is a synthetic organic compound belonging to the class of benzoimidazoles. It is a versatile molecule with a wide range of applications in scientific research and laboratory experiments. 2M3MBP has been found to possess several biochemical and physiological effects, as well as advantageous properties for use in laboratory experiments.

Applications De Recherche Scientifique

Antimicrobial Applications

- Novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as plant-pathogenic fungi. Some of these compounds demonstrated superior in vitro activities compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar et al., 2008).

Fluorescent Applications

- Research into developing the {M(CO)3}+ core for fluorescence involved synthesizing tridentate ligands derived from benzimidazole and investigating their reactions with [NEt4]2[Re(CO)3Br3]. These studies resulted in complexes exhibiting significant fluorescence, showcasing the utility of benzimidazole derivatives in fluorescent applications (Wei et al., 2006).

Antihypertensive Activity

- The synthesis and biological evaluation of benzimidazole derivatives for their antihypertensive activity revealed potent effects. These compounds were synthesized and characterized by various spectroscopic techniques, and their antihypertensive activity was assessed, showing promising results (Sharma et al., 2010).

Anticancer Activity

- Benzimidazole-based mono/dinuclear Zn(II) complexes were constructed and their biological activities against four human cancer cell lines were estimated. The cytotoxicity research indicated that these complexes, especially complex 1, showed higher cytotoxic properties in vitro against carcinoma cells, suggesting their potential as anticancer agents (Zhao et al., 2015).

Polymerization and Material Science

- Studies on the "living"/controlled polymerization of methyl acrylate mediated by dithiocarbamates under γ-ray irradiation explored using benzimidazole-derived dithiocarbamate structures as RAFT agents. This research highlights the application of benzimidazole derivatives in the field of polymer science and material engineering (Zhou et al., 2007).

Corrosion Inhibition

- The effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid was studied. The research demonstrated the compounds' ability to act as corrosion inhibitors, which is crucial for protecting industrial materials (Ammal et al., 2018).

Propriétés

IUPAC Name |

2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUQGGHIAQQHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)

![3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)

![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2816284.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)

![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)

![ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2816298.png)